Scaffold-Driven Brain Penetration and Oral Bioavailability in hNK1 Antagonists
The 5,5-fused pyrrolizinone scaffold of tetrahydro-1H-pyrrolizin-2(3H)-one is critical for achieving excellent brain penetration and oral bioavailability in hNK1 antagonists. While previous pyrrolidine-based hNK1 antagonists exhibited good binding affinity and functional IP activity, many failed to show necessary brain penetration for in vivo efficacy [1]. In contrast, compounds based on the pyrrolizinone core maintained excellent binding affinity and functional IP activity while also displaying excellent brain penetration as observed in a gerbil foot-tapping assay [2]. Several α- and β-substituted pyrrolizinone derivatives exhibited 100% inhibition of the foot-tapping response at 0.1 and 24h with ID50's of less than 1 mpk .
| Evidence Dimension | Brain penetration and in vivo efficacy |
|---|---|
| Target Compound Data | 100% inhibition of gerbil foot-tapping response at 0.1 and 24h; ID50 < 1 mpk |
| Comparator Or Baseline | Pyrrolidine-based hNK1 antagonists (unspecified structures) |
| Quantified Difference | Qualitative improvement: Pyrrolizinone scaffold enabled brain penetration not observed with pyrrolidine analogs |
| Conditions | Gerbil foot-tapping (GFT) model assay; oral administration |
Why This Matters
This evidence demonstrates that the pyrrolizinone scaffold confers a tangible advantage in CNS drug discovery programs by enabling oral bioavailability and brain penetration, a key differentiator when selecting building blocks for neurokinin receptor antagonist development.
- [1] Morriello GJ, et al. Fused bicyclic pyrrolizinones as new scaffolds for human NK1 antagonists. Bioorg Med Chem. 2008;16(5):2156-70. View Source
- [2] Morriello GJ, et al. Substituted fused bicyclic pyrrolizinones as potent, orally bioavailable hNK1 antagonists. Bioorg Med Chem Lett. 2010;20(6):2007-12. View Source
